molecular formula C11H11F B11921213 1-(Cyclobutylidenemethyl)-4-fluorobenzene

1-(Cyclobutylidenemethyl)-4-fluorobenzene

Cat. No.: B11921213
M. Wt: 162.20 g/mol
InChI Key: UUOIOJCQKVFQNB-UHFFFAOYSA-N
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Description

1-(Cyclobutylidenemethyl)-4-fluorobenzene is an organic compound that features a cyclobutylidene group attached to a benzene ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylidenemethyl)-4-fluorobenzene typically involves the following steps:

    Formation of the Cyclobutylidene Group: This can be achieved through the reaction of cyclobutanone with a suitable reagent to form the cyclobutylidene intermediate.

    Attachment to Benzene Ring: The cyclobutylidene intermediate is then reacted with 4-fluorobenzene under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylidenemethyl)-4-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclobutylmethyl derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclobutylidenemethyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutylmethyl derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-(Cyclobutylidenemethyl)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylidenemethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to specific biological effects. The cyclobutylidene group may also contribute to the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 1-(Cyclopropylidenemethyl)-4-fluorobenzene
  • 1-(Cyclopentylidenemethyl)-4-fluorobenzene
  • 1-(Cyclohexylidenemethyl)-4-fluorobenzene

Comparison: 1-(Cyclobutylidenemethyl)-4-fluorobenzene is unique due to the presence of the cyclobutylidene group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl counterparts

Properties

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-(cyclobutylidenemethyl)-4-fluorobenzene

InChI

InChI=1S/C11H11F/c12-11-6-4-10(5-7-11)8-9-2-1-3-9/h4-8H,1-3H2

InChI Key

UUOIOJCQKVFQNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C1

Origin of Product

United States

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